molecular formula C9H11N3S B12822117 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B12822117
M. Wt: 193.27 g/mol
InChI Key: CJSVIUXAUZKHFG-UHFFFAOYSA-N
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Description

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione (CAS 102616-88-6) is a chemical compound of significant interest in medicinal and organic chemistry research. This benzimidazole-2-thione derivative is part of a prominent class of heterocyclic compounds known for diverse biological activities . The benzimidazole core is a privileged scaffold in drug discovery, closely resembling naturally occurring structures like purines, which contributes to its wide range of interactions in biological systems . Its mechanism of action in specific research contexts is often attributed to the -NHCSNH- moiety, which can act as a chemical isostere for the -CONHO- group found in hydroxamic acids, a class known for potent urease inhibition . This structural feature allows researchers to investigate this compound as a potential antagonist of the urease enzyme, a key virulence factor for pathogens like Helicobacter pylori . Beyond urease inhibition, the broader family of benzimidazole-2-thiones is actively studied for various other research applications. These include exploring their potential as melatonin receptor agonists for investigating intraocular pressure regulation , as well as their cytotoxic and apoptotic effects in cellular models . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(ethylamino)-1H-benzimidazole-2-thione

InChI

InChI=1S/C9H11N3S/c1-2-10-12-8-6-4-3-5-7(8)11-9(12)13/h3-6,10H,2H2,1H3,(H,11,13)

InChI Key

CJSVIUXAUZKHFG-UHFFFAOYSA-N

Canonical SMILES

CCNN1C2=CC=CC=C2NC1=S

Origin of Product

United States

Biological Activity

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The presence of the thione group (–C=S) is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds related to 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For example, a study reported that certain benzo[d]imidazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 1 µg/mL, indicating strong antibacterial potential . The structural modifications in these compounds can enhance their binding affinity to bacterial targets, which is critical for their efficacy.

Antifungal Activity

In addition to antibacterial properties, compounds similar to 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the specific structural features of the imidazole derivatives .

Anticancer Activity

The anticancer potential of 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione has been explored through various studies. These compounds have been tested against different cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of imidazole derivatives on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells . Specifically, derivatives with substitutions at the imidazole ring showed enhanced activity compared to unsubstituted analogs.
  • Mechanistic Studies : Flow cytometric analysis revealed that some imidazole derivatives induce cell cycle arrest at the G2/M phase and promote pre-G1 apoptosis in cancer cells. This suggests that these compounds may interfere with critical cellular processes involved in tumor proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione can be attributed to its structural features. The thione group plays a crucial role in its interaction with biological targets. The following table summarizes key findings related to the structure-activity relationship:

Compound ModificationActivity TypeObserved Effect
Substitution on Imidazole RingAntibacterialEnhanced MIC against S. aureus
Thione Group PresenceAntifungalInhibition of C. albicans growth
Cytotoxic DerivativesAnticancerInduction of apoptosis in MCF-7 cells

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research has indicated that derivatives of benzo[d]imidazole compounds, including 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione, show promising antimicrobial properties. A study synthesized several derivatives and evaluated their in vitro antimicrobial activity against various pathogens. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential for these compounds .

2. Antitubercular Activity

The compound has also been investigated for its antitubercular properties. In vitro studies have shown that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis, with some compounds displaying IC50 values in the low micromolar range. For instance, one study highlighted the efficacy of a benzo[d]imidazole derivative with an IC50 of 2.03 μM against M. tuberculosis H37Ra, indicating its potential as a lead compound for further development .

3. Anticancer Activity

The anticancer potential of 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione has been explored through various studies. Compounds derived from this scaffold have been tested against human cancer cell lines, including colon and cervical cancer cells. The results from MTT assays revealed that these compounds can induce cytotoxic effects, which may be attributed to their ability to interfere with cellular processes .

Synthesis and Characterization

The synthesis of 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione typically involves multi-step chemical reactions, which can include the use of ultrasound irradiation to enhance yields and reduce reaction times. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are employed to confirm the structural integrity of the synthesized compounds .

Case Studies

Case Study 1: Antimycobacterial Derivatives

In a recent study, a series of benzo[d]imidazole derivatives were synthesized and evaluated for their antimycobacterial activity. The most promising derivative showed selective inhibition against M. tuberculosis while exhibiting low toxicity towards human lung fibroblast cells (MRC-5). This selectivity is crucial for developing effective antitubercular agents with minimal side effects .

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer properties of synthesized compounds derived from benzo[d]imidazole scaffolds. These compounds were tested on various cancer cell lines, revealing significant cytotoxic effects. The study emphasized the need for further research into the mechanisms by which these compounds exert their anticancer effects, potentially leading to new therapeutic strategies in oncology .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzimidazole-2-thione derivatives differ primarily in their N1 and C2 substituents, which dictate physicochemical and biological properties. Key analogs include:

Compound Name Substituents (N1/C2) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method (Reference)
1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione Ethylamino / Thione 207.3 Potential urease/tyrosinase inhibition Alkylation of benzimidazole thione with ethylamine
1-(Ethoxymethyl)-1H-benzo[d]imidazole-2(3H)-thione Ethoxymethyl / Thione 224.3 Intermediate for coordination complexes Reaction with ethyl bromoacetate and KOH
3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole Cyclized product from dibromopropane 265.2 Antifungal/antibacterial activity Intramolecular cyclization after alkylation
5-((4-Nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione (S-4) Schiff base / Thione 298.3 Tyrosinase inhibition (IC50 = 4.8 nM) Condensation with 4-nitrobenzaldehyde
1-Methylimidazole-2-thione (Ethimazole) Methyl / Thione 114.2 Thyroid disorder treatment Alkylation of imidazole thione

Key Observations :

  • Substituent Flexibility: The N1 position accommodates alkyl, alkoxy, and amino groups, while the C2 thione is conserved for redox or coordination activity.
  • Biological Activity: Ethylamino and Schiff base derivatives (e.g., S-4) show enzyme inhibition, whereas ethoxymethyl derivatives are used in metal complexes .
  • Synthetic Pathways : Alkylation (e.g., KOH/alkyl halide) and cyclization are common strategies, with outcomes dependent on base strength and reaction time .
Physicochemical Properties
  • Solubility: Ethylamino and ethoxymethyl groups improve aqueous solubility compared to unsubstituted benzimidazole thiones.
  • Thermal Stability: Cyclized derivatives (e.g., tricyclic thiazino-benzimidazoles) show higher melting points (>200°C) due to rigid structures .

Preparation Methods

Condensation and Cyclization Reactions

  • A common approach involves the condensation of o-phenylenediamine derivatives with carbon disulfide or related sulfur sources to form the benzimidazole-2-thione core.
  • The reaction conditions typically require refluxing in polar solvents such as ethanol or acetone, often in the presence of bases like triethylamine or potassium hydroxide to facilitate cyclization and thione formation.
  • Control of temperature (generally 80–115 °C) and pH is critical to maximize yield and minimize side reactions.

Alkylation of Benzimidazole-2-thione

  • The introduction of the ethylamino group at the N-1 position is commonly achieved by alkylation of benzimidazole-2-thione with ethylamine or ethylamine derivatives.
  • Alkylation is often performed in polar aprotic solvents such as acetone or acetonitrile, with bases like triethylamine to deprotonate the nitrogen and promote nucleophilic substitution.
  • Reaction times vary from several hours to overnight, with yields reported around 50–80% depending on conditions.

Use of Isothiocyanate Intermediates and Intramolecular Cyclization

  • An advanced synthetic route involves the preparation of isothiocyanate intermediates from benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide.
  • This method allows for better control over substitution patterns and can improve scalability and yield.
  • The process includes protection and deprotection steps of amine groups to ensure selective functionalization.

Base-Mediated Deacetylation and Alkylation

  • Some methods start from acetylated benzimidazole-2-thione derivatives, which undergo base-mediated deacetylation (using piperidine, potassium hydroxide, or triethylamine) to regenerate the free thione.
  • Subsequent alkylation with ethylamine or ethylbromoacetate introduces the ethylamino substituent.
  • This two-step process can improve purity and yield by removing unwanted acetyl groups before alkylation.

Ultrasound-Assisted Synthesis

  • Ultrasound irradiation has been employed to enhance reaction rates and yields in the synthesis of benzimidazole derivatives.
  • For example, ultrasonic irradiation of 1,2-phenylenediamine with urea in dimethylformamide (DMF) accelerates ring closure to form benzimidazole-2-one analogs, which can be further converted to thione derivatives.
  • This green chemistry approach reduces reaction times and energy consumption.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
Condensation with CS2 + base o-Phenylenediamine, CS2, triethylamine, reflux 60–75 Simple, direct formation Requires careful pH and temp control
Alkylation with ethylamine Benzimidazole-2-thione, ethylamine, acetone, base 50–80 Straightforward N-alkylation Base choice affects yield
Isothiocyanate intermediate + DIC Benzene-1,2-diamine, isothiocyanate, DIC, solvents 70–85 High selectivity, scalable Multi-step, requires protection steps
Base-mediated deacetylation + alkylation Acetylated benzimidazole-2-thione, piperidine, ethylbromoacetate 65–76 Purity improved, controlled steps Longer reaction time
Ultrasound-assisted synthesis 1,2-Phenylenediamine, urea, DMF, ultrasound ~90 Faster, energy efficient Requires ultrasonic equipment

Detailed Research Findings and Notes

  • The choice of base significantly influences the rate and yield of deacetylation and alkylation steps. Piperidine is reported as the most efficient base, followed by potassium hydroxide and triethylamine.
  • Spectroscopic analyses (IR, 1H-NMR, 13C-NMR) confirm the presence of characteristic functional groups: NH stretching (~3450 cm⁻¹), C=S (~1055 cm⁻¹), and aromatic CH signals.
  • X-ray crystallography has been used to confirm the molecular structure and conformation of synthesized derivatives, ensuring the correct formation of the benzimidazole-thione core and substituent positioning.
  • The intramolecular cyclization mediated by carbodiimide reagents provides a robust synthetic route with improved yields and fewer side products, suitable for scale-up in pharmaceutical research.
  • Ultrasound-assisted methods offer a green alternative, reducing reaction times from hours to minutes and improving yields, which is advantageous for rapid synthesis in research settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives or functionalization of pre-formed benzimidazole scaffolds. For example:

  • Step 1 : React 2-mercaptobenzimidazole with ethylamine under reflux in ethanol, using a base (e.g., KOH) to deprotonate the thiol group and facilitate nucleophilic substitution .
  • Step 2 : Optimize solvent polarity (e.g., DMF for high-temperature reactions or ethanol for milder conditions) and stoichiometry of ethylamine (1.5–2 eq.) to minimize byproducts .
  • Step 3 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and purify via column chromatography. Typical yields range from 60–85% depending on substituent steric effects .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include:
  • N–H protons at δ 10.5–12.5 ppm (broad, exchangeable) .
  • Ethylamino group: δ 1.2–1.4 ppm (CH3 triplet) and δ 3.2–3.5 ppm (CH2 quartet) .
  • X-ray crystallography : Resolve the thione tautomer (C=S bond length ~1.68 Å) and intermolecular hydrogen bonds (N–H···S) using datasets collected at 100 K. Space group assignments (e.g., monoclinic Cc) require careful analysis of systematic absences .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Step 1 : Perform geometry optimization (B3LYP/6-311++G(d,p)) to compare tautomeric stability (thione vs. thiol forms). The thione form is typically more stable by 5–10 kcal/mol due to aromatic conjugation .
  • Step 2 : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. High ESP at the sulfur atom correlates with antimicrobial activity via thiol-disulfide exchange .
  • Step 3 : Validate computational results against experimental IC50 discrepancies (e.g., antitumor activity in MCF-7 vs. HeLa cells) by modeling ligand-receptor interactions (e.g., docking to tubulin or kinase ATP pockets) .

Q. What strategies address low reproducibility in catalytic synthesis of derivatives?

  • Methodological Answer :

  • Factor 1 : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates. Use molecular sieves or anhydrous MgSO4 during workup .
  • Factor 2 : Catalyst selection (e.g., CuI vs. Pd(PPh3)4 for cross-coupling). For Suzuki-Miyaura reactions, Pd catalysts yield higher regioselectivity (>90%) for aryl-substituted analogs .
  • Factor 3 : Kinetic vs. thermodynamic control. For example, prolonged heating (>24 hr) favors thione tautomerization but may degrade thermally sensitive ethylamino groups .

Data Contradiction Analysis

Q. Why do Hirshfeld surface analyses show variable hydrogen-bonding patterns in crystal structures?

  • Resolution :

  • Cause 1 : Polymorphism. For example, N–H···S interactions dominate in Form I (70% contribution to crystal packing), while Form II exhibits π-π stacking (Cg–Cg distance 3.8 Å) due to solvent inclusion (e.g., ethanol vs. acetonitrile) .
  • Cause 2 : Substituent effects. Electron-withdrawing groups (e.g., –NO2) reduce N–H donor strength, shifting interactions to weaker C–H···S contacts .

Experimental Design Considerations

Q. How to design structure-activity relationship (SAR) studies for antimicrobial derivatives?

  • Protocol :

  • Variation 1 : Introduce halogens (Cl, Br) at the benzimidazole 5-position to enhance lipophilicity (logP increase by 0.5–1.0) and membrane penetration .
  • Variation 2 : Replace ethylamino with bulkier groups (e.g., cyclohexyl) to test steric effects on bacterial efflux pump inhibition. Use MIC assays against S. aureus and E. coli .
  • Control : Compare with unsubstituted 1H-benzimidazole-2(3H)-thione to isolate the ethylamino group’s contribution .

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